(R)-N-alpha-Acetyl-allylglycine chemical properties and structure
(R)-N-alpha-Acetyl-allylglycine chemical properties and structure
An In-Depth Technical Guide to (R)-N-alpha-Acetyl-allylglycine: Chemical Properties, Structure, and Synthesis
Executive Summary: (R)-N-alpha-Acetyl-allylglycine is a chiral, non-proteinogenic amino acid derivative of significant interest to researchers in medicinal chemistry and drug development. As a derivative of allylglycine, a known inhibitor of GABA biosynthesis, its unique structural features—combining a terminal alkene, a stereochemically defined alpha-carbon, and an N-acetyl group—make it a versatile building block and a potential modulator of neurological pathways. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic signature, and key methodologies for its enantioselective synthesis. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental context.
Introduction
N-acylated amino acids (NAAAs) represent a diverse class of endogenous signaling molecules that play crucial roles in various biological processes.[1] The addition of an acyl group to an amino acid can significantly alter its lipophilicity, membrane permeability, and interaction with biological targets.[1][2] (R)-N-alpha-Acetyl-allylglycine belongs to this class, incorporating the structural scaffold of allylglycine, a well-established convulsant that acts by inhibiting glutamate decarboxylase, the enzyme responsible for the synthesis of the inhibitory neurotransmitter GABA.[3] The N-acetylation and the specific (R)-stereochemistry at the alpha-carbon distinguish this molecule from its parent compound, offering a unique profile for investigation as a chemical probe or a precursor in the synthesis of complex pharmaceutical agents.
Chemical Structure and Stereochemistry
The fundamental structure of (R)-N-alpha-Acetyl-allylglycine, systematically named (R)-2-acetamidopent-4-enoic acid, features a five-carbon backbone with three key functional groups: a carboxylic acid, an acetamide group at the alpha-position (C2), and a terminal vinyl group (C4-C5).[4] The chirality of the molecule is defined by the (R)-configuration at the C2 stereocenter.
The IUPAC name for the compound is (R)-2-acetamidopent-4-enoic acid.[4] Its structure is depicted below.
Caption: 2D structure of (R)-N-alpha-Acetyl-allylglycine.
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and pharmacokinetic profile. The data for (R)-N-alpha-Acetyl-allylglycine and its corresponding racemic mixture are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO₃ | [5] |
| Molecular Weight | 157.17 g/mol | [4][5][6] |
| CAS Number | 121786-40-1 | [5] |
| Appearance | White crystalline powder (inferred from related compounds) | [6] |
| Boiling Point | 382.4 °C at 760 mmHg | [5][7][8] |
| Melting Point | 114 °C (for DL-racemic mixture) | [6][7] |
| Density | 1.122 g/cm³ | [5] |
| Flash Point | 185.1 °C | [5][7][8] |
| pKa | 3.58 ± 0.10 (Predicted for DL-racemic mixture) | [7] |
| LogP | 0.992 | [5] |
Spectroscopic Profile (Predicted)
While experimental spectra for the pure (R)-enantiomer are not widely published, a detailed spectroscopic profile can be predicted based on its chemical structure and data from analogous compounds like acetylglycine and allylglycine.[3][9]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments:
-
Vinyl Protons (δ 5.0-6.0 ppm): The three protons of the terminal alkene will appear in this region. The internal methine proton (-CH=) will be a complex multiplet due to coupling with the adjacent methylene and the two terminal vinyl protons. The two terminal protons (=CH₂) will likely appear as distinct multiplets (doublet of doublets) due to geminal and vicinal coupling.
-
Alpha-Proton (α-H, δ ~4.5 ppm): The proton on the chiral center (C2) will be a multiplet, coupled to the adjacent N-H proton and the two diastereotopic protons of the methylene group (C3).
-
Methylene Protons (-CH₂-, δ ~2.5 ppm): The two protons on C3 are diastereotopic due to the adjacent stereocenter. They will appear as distinct multiplets, coupling with the α-H and the vinyl methine proton.
-
Amide Proton (-NH-, δ ~8.0 ppm): This proton will likely appear as a doublet due to coupling with the α-H. Its chemical shift can be broad and is dependent on solvent and concentration.
-
Acetyl Protons (-CH₃, δ ~2.0 ppm): The three protons of the acetyl methyl group will appear as a sharp singlet, as observed in acetylglycine.[9][10]
¹³C NMR Spectroscopy
The carbon NMR spectrum should display seven distinct signals:
-
Carboxyl Carbon (-COOH, δ ~175 ppm): The carboxylic acid carbon is the most deshielded.
-
Amide Carbonyl (-C=O, δ ~170 ppm): The acetyl carbonyl carbon will appear slightly upfield from the carboxylic carbon.
-
Vinyl Carbons (-CH=CH₂, δ ~130-135 ppm for -CH=, δ ~115-120 ppm for =CH₂): The two carbons of the double bond will be in the characteristic alkene region.
-
Alpha-Carbon (α-C, δ ~50-55 ppm): The chiral carbon atom bonded to the nitrogen.
-
Methylene Carbon (-CH₂-, δ ~35-40 ppm): The C3 carbon.
-
Acetyl Methyl Carbon (-CH₃, δ ~22 ppm): The carbon of the acetyl group's methyl.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups.[11]
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.
-
N-H Stretch (Amide): A moderate peak around 3300 cm⁻¹.
-
C-H Stretches: Signals just above 3000 cm⁻¹ for the sp² C-H (vinyl) and just below 3000 cm⁻¹ for the sp³ C-H bonds.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.
-
C=O Stretch (Amide I Band): A strong, sharp peak around 1650 cm⁻¹.
-
N-H Bend (Amide II Band): A moderate peak around 1550 cm⁻¹.
-
C=C Stretch: A medium-intensity peak around 1640 cm⁻¹.
Mass Spectrometry (MS)
In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ at m/z = 157 would be expected. Key fragmentation patterns would likely involve:
-
Loss of the acetyl group (-43 Da) to give a fragment at m/z = 114.
-
Loss of the carboxyl group (-45 Da) to give a fragment at m/z = 112.
-
Cleavage of the allyl group. The mass spectrum of the parent compound, allylglycine, provides a reference for the fragmentation of the core structure.[12]
Synthesis and Manufacturing
The production of enantiomerically pure (R)-N-alpha-Acetyl-allylglycine is crucial for its application in stereospecific synthesis and biological studies. While various methods exist for the asymmetric synthesis of allylglycine derivatives[13][14], one of the most direct and scalable methods for obtaining the desired (R)-enantiomer is through the enzymatic resolution of the readily available racemic mixture, N-Acetyl-DL-allylglycine.[5]
Overview of Synthetic Strategies
-
Asymmetric Synthesis: This approach builds the chiral center directly using chiral catalysts or auxiliaries. Methods like the palladium-catalyzed enantioselective C-H arylation or allylic alkylation of chiral glycine complexes represent the state-of-the-art but may require specialized catalysts and multi-step procedures.[13][15]
-
Chiral Resolution: This strategy involves synthesizing the racemic mixture and then separating the enantiomers.[16]
-
Diastereomeric Salt Crystallization: A classical method involving reaction with a chiral resolving agent (e.g., a chiral amine or acid) to form diastereomeric salts, which are then separated by fractional crystallization.[16][17]
-
Enzymatic Resolution: A highly efficient and stereospecific method that uses an enzyme to selectively act on one enantiomer of the racemic mixture. For N-acetylated amino acids, L-aminoacylases are particularly effective.[5]
-
Featured Method: Enzymatic Resolution
This method leverages the stereospecificity of L-aminoacylase, which selectively hydrolyzes the N-acetyl group from the L-enantiomer ((S)-N-acetyl-allylglycine) of the racemic mixture. This leaves the desired (R)-N-acetyl-allylglycine unreacted, allowing for its separation from the resulting L-allylglycine.[5]
Caption: Workflow for enzymatic resolution of N-Acetyl-DL-allylglycine.
Biological Activity and Applications in Drug Discovery
The biological significance of (R)-N-alpha-Acetyl-allylglycine is primarily inferred from its parent compound, allylglycine. Allylglycine is a known mechanism-based inhibitor of glutamate decarboxylase (GDC), an enzyme critical for the synthesis of GABA.[3] By blocking GABA production, allylglycine reduces inhibitory neurotransmission, leading to convulsant effects in animal models.
The introduction of the N-acetyl group modifies the molecule's properties. N-acylation is a common biological motif that can influence a molecule's ability to cross cell membranes and interact with molecular targets.[1] While specific studies on (R)-N-alpha-Acetyl-allylglycine are limited, its structure suggests several potential applications:
-
Precursor for Peptide Synthesis: As a protected, non-canonical amino acid, it can be incorporated into peptides to introduce conformational constraints or a reactive handle (the allyl group) for further chemical modification.
-
Neurological Research Probe: It can be used to investigate the structure-activity relationships of GDC inhibitors. Comparing its activity to L-allylglycine and the racemic mixture can help elucidate the stereochemical requirements of the enzyme's active site.
-
Drug Development Scaffold: The allyl group is a versatile functional group that can participate in various chemical reactions, such as olefin metathesis, click chemistry, or thiol-ene reactions, making it a valuable building block for constructing more complex drug candidates.
Experimental Protocols
Protocol: Enzymatic Resolution of N-Acetyl-DL-allylglycine
This protocol is adapted from literature procedures for the resolution of N-acetylated amino acids using L-aminoacylase.[5]
Objective: To selectively hydrolyze (S)-N-Acetyl-allylglycine from a racemic mixture, allowing for the isolation of (R)-N-Acetyl-allylglycine.
Materials:
-
N-Acetyl-DL-allylglycine (Substrate)
-
L-aminoacylase (e.g., from Thermococcus litoralis or Aspergillus genus)
-
Tris-HCl buffer (or other suitable buffer system, e.g., phosphate buffer)
-
Hydrochloric acid (HCl) for pH adjustment
-
Sodium hydroxide (NaOH) for pH adjustment
-
Ion-exchange resin (e.g., Dowex 50W)
-
Deionized water
Procedure:
-
Substrate Preparation: Prepare an aqueous solution of N-Acetyl-DL-allylglycine. Adjust the pH to 8.0 using NaOH. The concentration will depend on the specific activity of the enzyme preparation.
-
Enzymatic Reaction: Warm the substrate solution to the optimal temperature for the enzyme (e.g., 65-70 °C for thermophilic acylases).[5] Add the L-aminoacylase enzyme.
-
Reaction Monitoring: Maintain the reaction at the specified temperature and pH of 8.0. The progress of the hydrolysis can be monitored by measuring the release of L-allylglycine over time using techniques like HPLC or by titration of the newly formed amino group.
-
Reaction Quenching: Once the reaction has reached approximately 50% conversion (indicating complete hydrolysis of the S-enantiomer), stop the reaction by denaturing the enzyme, typically by boiling the solution for a few minutes or by rapid acidification.
-
Separation:
-
Adjust the pH of the reaction mixture to ~5.0 with HCl. This protonates the L-allylglycine (pI ~6) while leaving the (R)-N-Acetyl-allylglycine (pKa ~3.6) largely anionic.
-
Apply the mixture to a cation-exchange column (e.g., Dowex 50W, H⁺ form).
-
The anionic (R)-N-Acetyl-allylglycine will pass through the column (elute with water), while the cationic L-allylglycine will bind to the resin.
-
The bound L-allylglycine can be recovered later by eluting with an ammonia solution.
-
-
Isolation and Purification: Collect the fractions containing (R)-N-Acetyl-allylglycine. Concentrate the solution under reduced pressure (rotary evaporation) to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
Validation: The enantiomeric purity of the final product should be confirmed using a chiral chromatography method (chiral HPLC or GC).
Conclusion
(R)-N-alpha-Acetyl-allylglycine is a chiral molecule with significant untapped potential in chemical biology and synthetic chemistry. Its relationship to the GDC inhibitor allylglycine provides a strong rationale for its investigation in neuroscience, while its structural features make it an attractive and versatile building block for drug discovery programs. The availability of robust synthetic methods, particularly enzymatic resolution, ensures access to enantiomerically pure material, paving the way for future research into its unique biological activities and applications.
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